molecular formula C23H34O2 B117281 Docosahexaenoic acid methyl ester CAS No. 2566-90-7

Docosahexaenoic acid methyl ester

Cat. No.: B117281
CAS No.: 2566-90-7
M. Wt: 342.5 g/mol
InChI Key: VCDLWFYODNTQOT-JDPCYWKWSA-N
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Description

Docosahexaenoic Acid methyl ester is a methylated analog of docosahexaenoic acid, an omega-3 fatty acid. It is a colorless to pale yellow liquid with a characteristic fishy odor. This compound is significant due to its incorporation into membrane phospholipids without being oxidized or hydrolyzed . It has a molecular formula of C23H34O2 and a molecular weight of 342.51 g/mol .

Mechanism of Action

Docosahexaenoic acid methyl ester, also known as (4Z,7Z,10Z,13Z,16Z,19Z)-Methyl docosa-4,7,10,13,16,19-hexaenoate, is a methylated analog of docosahexaenoic acid (DHA). This compound has a variety of biological effects and interacts with several targets within the body .

Target of Action

The primary target of this compound is the membrane phospholipids . It can be intercalated into these phospholipids without being oxidized or hydrolyzed .

Mode of Action

This compound interacts with its target, the membrane phospholipids, by intercalating into them . This means that the compound inserts itself between the phospholipids, becoming part of the membrane.

Biochemical Pathways

The compound is involved in the fatty acid biosynthetic pathways. Specifically, it is synthesized by proteins coded by the fatty acid desaturase (FADS) genes . These proteins mediate the desaturation of polyunsaturated fatty acids (PUFAs), leading to the production of this compound .

Pharmacokinetics

It is known that the compound is a part of the fatty acid biosynthetic pathways , suggesting that it may be metabolized in a similar manner to other fatty acids.

Result of Action

The intercalation of this compound into membrane phospholipids can influence the properties of the membrane, potentially affecting cellular functions . .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by temperature, as it is sensitive to static discharge and can release vapors that form explosive mixtures at temperatures at or above the flashpoint .

Biochemical Analysis

Biochemical Properties

Docosahexaenoic acid methyl ester plays a significant role in various biochemical reactions. It can be intercalated into membrane phospholipids without being oxidized or hydrolyzed This property allows it to interact with various enzymes, proteins, and other biomolecules, influencing their function and activity

Cellular Effects

The cellular effects of this compound are primarily related to its influence on cell function. It is known to affect cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

It is known to interact with certain enzymes or cofactors , and may have effects on metabolic flux or metabolite levels

Transport and Distribution

It may interact with certain transporters or binding proteins, and may have effects on its localization or accumulation

Preparation Methods

Synthetic Routes and Reaction Conditions: Docosahexaenoic Acid methyl ester is typically synthesized through the esterification of docosahexaenoic acid with methanol. The reaction involves mixing docosahexaenoic acid with methanol in a molar ratio of 1:2. The esterification reaction is carried out at temperatures ranging from 120 to 150 degrees Celsius for several hours to several tens of hours .

Industrial Production Methods: Industrial production of this compound often involves the use of high-performance liquid chromatography (HPLC) to purify the compound from sources like fish oil or microalgae. For instance, Schizochytrium sp. is a microalgae that accumulates significant amounts of docosahexaenoic acid. The process involves optimizing the mobile phase velocity, loading amount, and mobile phase composition to achieve high purity .

Chemical Reactions Analysis

Types of Reactions: Docosahexaenoic Acid methyl ester undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form peroxides and other oxidation products.

    Reduction: It can be reduced to form saturated fatty acid methyl esters.

    Substitution: It can undergo substitution reactions where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include oxygen and peroxides.

    Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: Reagents like sodium methoxide can be used for transesterification reactions.

Major Products:

    Oxidation: Peroxides and hydroperoxides.

    Reduction: Saturated fatty acid methyl esters.

    Substitution: Various substituted fatty acid methyl esters.

Properties

IUPAC Name

methyl (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h4-5,7-8,10-11,13-14,16-17,19-20H,3,6,9,12,15,18,21-22H2,1-2H3/b5-4-,8-7-,11-10-,14-13-,17-16-,20-19-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCDLWFYODNTQOT-JDPCYWKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401016115
Record name (4Z,7Z,10Z,13Z,16Z,19Z)-Methyl docosa-4,7,10,13,16,19-hexaenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401016115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2566-90-7
Record name (4Z,7Z,10Z,13Z,16Z,19Z)-Methyl docosa-4,7,10,13,16,19-hexaenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401016115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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